H-Ser-NH2.HCl

Enzymology Aminoacyl-tRNA Synthetase Inhibitor Screening

Researchers requiring C-terminal amidated peptides face a challenge: standard L-serine lacks the amide functionality critical for enzymatic recognition and peptide mimicry. L-Serinamide hydrochloride (CAS 65414-74-6) solves this with a pre-installed C-terminal amide, enabling direct incorporation into peptide chains without post-synthetic modification. • Enables >99% ee chiral purity for stereospecific peptide synthesis • Selective methanogenic SerRS inhibition-spares bacterial SerRS • Tuneable LAP-cleavage kinetics (1.2 µM/min/unit) for prodrug design Supplied as a white crystalline powder, ≥98% purity, with full QC documentation and ambient shipping.

Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
CAS No. 65414-74-6
Cat. No. B554955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-NH2.HCl
CAS65414-74-6
SynonymsL-Serinamidehydrochloride; 65414-74-6; L-serineamidehydrochloride; (S)-2-amino-3-hydroxypropanamidehydrochloride; H-Ser-NH2.HCl; ST51005976; l-serineamide; H-Ser-NH2Cl; L-SERINAMIDEHCL; serineamidehydrochloride; L-SERINAMIDE,HCL; SCHEMBL853082; 375799_ALDRICH; CHEMBL1222269; CTK7D1059; MolPort-003-931-300; VURWDDZIWBGXCK-DKWTVANSSA-N; CH-428; FD3061; KM0926; AKOS015962334; AC-16681; AK-81285; BP-12754; H514
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)N)O.Cl
InChIInChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1
InChIKeyVURWDDZIWBGXCK-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serinamide Hydrochloride Overview


L-Serinamide hydrochloride (CAS 65414-74-6), also known as H-Ser-NH₂·HCl, is a high-purity (typically ≥98% ) amino acid derivative of L-serine. It is a white to off-white crystalline powder with a molecular weight of 140.57 g/mol . Its defined physical properties include a melting point range of 185–188 °C and a specific optical rotation of +14° (c=1, H₂O) . It is primarily utilized as a building block in solution-phase peptide synthesis [1] and as a substrate or probe in various biochemical and enzymatic studies .

1
Peptide synthesis building block with C-terminal amide functionality.
Supports solution-phase amidation workflows
2
Stereospecific enzymatic probe with defined L-configuration.
Enables enantiomer-controlled biochemical studies
3
Kinetic standard for aminolysis and nucleophilic reactivity assays.
Reported quantitative rate constant context

L-Serinamide Hydrochloride: Key Differentiators


L-Serinamide hydrochloride is not a simple generic commodity. Its utility is defined by a unique combination of properties that are absent in its closest analogs. Substituting with the parent L-serine or the ester precursor (L-serine methyl ester hydrochloride) will fail in applications requiring C-terminal amide functionality for peptide mimicry or specific enzymatic recognition [1]. Furthermore, the L- enantiomeric form is crucial, as studies with D- analogs or racemic mixtures demonstrate a loss of stereospecific activity [2]. The evidence below quantifies these critical differences in solubility, synthetic yield, enzymatic kinetics, and chiral purity, establishing clear, verifiable reasons to prioritize this specific compound for scientific and industrial procurement.

! L-serine or ester analogs lack C-terminal amide and may not support peptide mimicry studies.
! D-enantiomer or racemic mixtures can alter stereospecific enzyme recognition and assay-response context.
! Serine hydroxamate exhibits non-selective SerRS inhibition, differing from the selective enzyme probe fit of this compound.

L-Serinamide Hydrochloride: Evidence Guide


Selective SerRS Inhibition

In a direct comparative study, L-serinamide demonstrated selective inhibition of methanogenic-type seryl-tRNA synthetase (SerRS) from *Methanosarcina barkeri*, while showing no significant inhibition of bacterial-type SerRS from *E. coli*. This was in contrast to other serine analogs like serine hydroxamate, which inhibited both enzyme types [1]. The study's kinetic data confirmed this selective inhibition, highlighting L-serinamide's potential as a specific probe for studying evolutionarily distinct SerRS enzymes [2].

Enzyme Selectivity
Head-to-head
Selective inhibition of M. barkeri SerRS; no significant inhibition of E. coli SerRS
Supports enzyme-evolution probe studies
Enantiomer-specific enzyme recognition context
Enzymology Aminoacyl-tRNA Synthetase Inhibitor Screening

Aminolysis Rate Constant (kAm)

A recent kinetic study quantified the second-order rate constant (kAm) for the aminolysis of the electrophilic substrate EBis++ with L-serinamide. At 20°C in D₂O (I = 2.0 M), the kAm was determined to be 0.011(1) M⁻¹ s⁻¹ [1]. This provides a precise, quantitative benchmark for the compound's nucleophilic reactivity in a defined chemical system, which is crucial for optimizing synthetic protocols or for mechanistic studies.

Aminolysis kAm
Cross-study comparable
0.011(1) M⁻¹ s⁻¹
Reported quantitative nucleophilic reactivity
20 °C, D₂O, I = 2.0 M (KCl)
Physical Organic Chemistry Reaction Kinetics Aminolysis

LAP-Mediated Prodrug Cleavage

In a study evaluating amino acid-based prodrugs, the cleavage of a serinamide prodrug (compound 15) by leucine aminopeptidase (LAP) was quantified. The serinamide prodrug exhibited 62% cleavage with a specific LAP activity of 1.2 µM/min/enzyme unit. This is a stark contrast to a corresponding glycinamide prodrug (compound 16), which achieved 100% cleavage with a much higher specific activity of 180 µM/min/enzyme unit [1]. This demonstrates that the serinamide moiety imparts a significantly slower and less complete enzymatic release profile.

LAP Prodrug Cleavage
Head-to-head
62% cleavage; 1.2 µM/min/unit (vs. glycinamide 100%, 180 µM/min/unit)
Supports tunable-release prodrug design studies
LAP-mediated activation pathway context
Prodrug Design Enzymatic Cleavage Leucine Aminopeptidase (LAP)

Synthetic Efficiency: High Yield in One-Pot Aminolysis with >99% Enantiomeric Excess

A highly efficient one-pot synthetic route to N-substituted L-serinamides was developed, starting from L-serine methyl ester. This method produced the desired L-2-amino-3-hydroxy-N-pentylpropanamide in an 81% isolated yield and with exceptional enantiomeric purity (>99% ee) [1]. This demonstrates a robust and scalable method for accessing enantiopure L-serinamide derivatives, a critical requirement for pharmaceutical and biochemical applications where stereochemistry is paramount.

Synthetic Efficiency
Class-level
81% isolated yield; >99% enantiomeric excess
Reported high-efficiency stereocontrolled synthesis
One-pot aminolysis of L-serine methyl ester
Organic Synthesis Peptide Chemistry Enantioselectivity

L-Serinamide Hydrochloride Applications


Probing tRNA Synthetase Evolution

Researchers investigating the mechanistic differences between bacterial and archaeal/methanogenic seryl-tRNA synthetases (SerRS) will find L-serinamide hydrochloride to be an essential tool. Its selective inhibition of methanogenic SerRS, while sparing the bacterial type [1], allows for precise functional dissection of serine recognition domains. This property is not shared by broader-spectrum inhibitors like serine hydroxamate.

Tunable LAP Prodrug Design

Medicinal chemists developing prodrugs requiring a specific, controlled release profile via leucine aminopeptidase (LAP) can leverage L-serinamide as a slower-cleaving promoiety. The quantified 62% cleavage and low specific activity (1.2 µM/min/unit) compared to the rapid cleavage of glycinamide analogs (100%, 180 µM/min/unit) [2] provides a tunable parameter for optimizing pharmacokinetic properties.

Stereocontrolled C-Terminal Amide Synthesis

For synthetic chemists engaged in solution-phase peptide synthesis requiring C-terminal amidation, L-serinamide hydrochloride is the preferred starting material. Its defined stereochemistry (L-configuration) and high optical purity ([α]20/D +14°) are essential for creating enantiopure peptide chains. The validated synthetic routes with high yields and >99% ee [3] ensure reliable and scalable access to complex peptide targets.

Aminolysis Mechanistic Studies

Physical organic chemists studying nucleophilic addition-elimination mechanisms can utilize L-serinamide hydrochloride as a well-characterized amine nucleophile. The precisely determined second-order rate constants (e.g., kAm = 0.011 M⁻¹ s⁻¹ with EBis++) [4] provide a quantitative benchmark for comparing the reactivity of different amines and for developing computational models of aminolysis.

Application
Selection Property
Validation Focus
tRNA synthetase evolution studies
Selective SerRS inhibition profile
Enzyme isoform selectivity endpoint review
Tunable prodrug design research
Slower LAP-mediated cleavage context
Enzymatic release rate and pathway-response interpretation
Stereocontrolled peptide synthesis
C-terminal amide with defined L-configuration
Enantiomeric excess and amidation workflow review
Aminolysis mechanistic studies
Precisely reported kinetic rate constants
Quantitative nucleophilic reactivity benchmarking

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